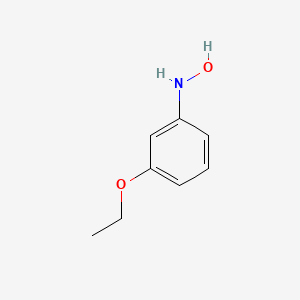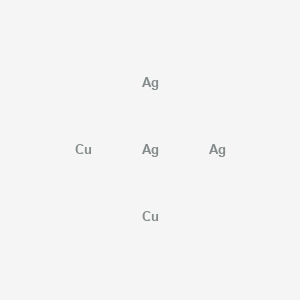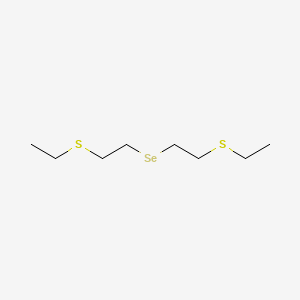
Ethane, 1,1'-selenobis(2-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1’-selenobis(2-(ethylthio)- is an organoselenium compound with the molecular formula C6H14S2Se This compound is characterized by the presence of selenium and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of Ethane, 1,1’-selenobis(2-(ethylthio)- typically involves the reaction of ethylthiol with selenium compounds under controlled conditions. One common method includes the reaction of ethylthiol with selenium dioxide in the presence of a reducing agent. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
Ethane, 1,1’-selenobis(2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenides.
Substitution: The compound can undergo substitution reactions where the ethylthio groups are replaced by other functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Ethane, 1,1’-selenobis(2-(ethylthio)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring selenium-containing compounds.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-selenobis(2-(ethylthio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Ethane, 1,1’-selenobis(2-(ethylthio)- can be compared with other organoselenium compounds such as selenomethionine and selenocysteine.
Selenomethionine: This compound is an amino acid analog containing selenium and is known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Often referred to as the 21st amino acid, selenocysteine is incorporated into proteins and plays a critical role in various enzymatic functions.
Ethane, 1,1’-selenobis(2-(ethylthio)- is unique due to its specific structure and the presence of both selenium and sulfur atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
90053-43-3 |
|---|---|
Molecular Formula |
C8H18S2Se |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethylselanyl)ethane |
InChI |
InChI=1S/C8H18S2Se/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
InChI Key |
SSLKSGITTFFKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC[Se]CCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)

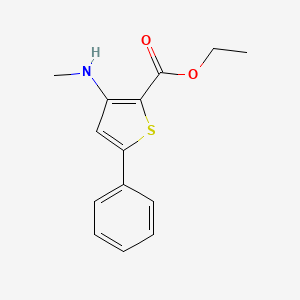
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
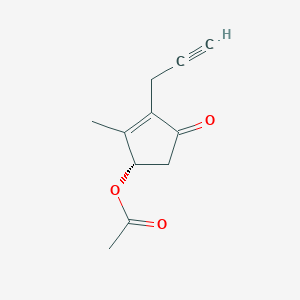
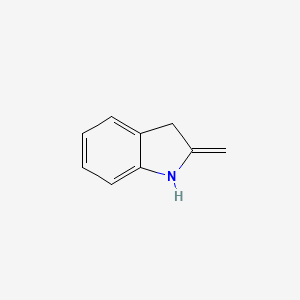
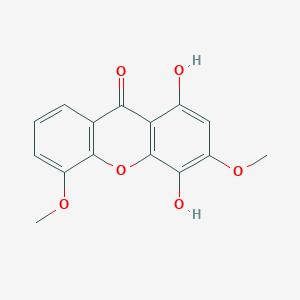
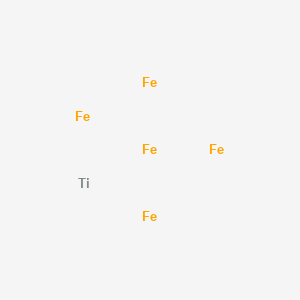
![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
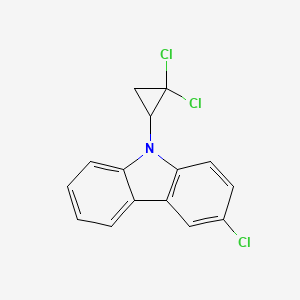
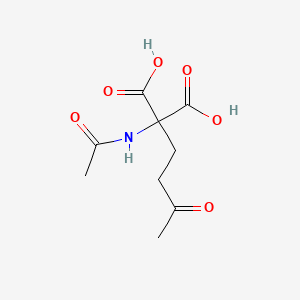
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
